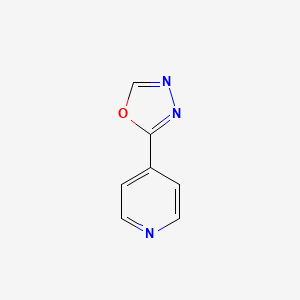

4-(1,3,4-Oxadiazol-2-yl)pyridine

Description

4-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety at the 4-position. This structure combines the electron-deficient nature of pyridine with the rigid, planar 1,3,4-oxadiazole ring, making it a versatile scaffold in medicinal chemistry and materials science. The compound has been investigated for diverse applications, including as a CB1 receptor antagonist in obesity studies , an antimicrobial agent , and a ligand in luminescent metal complexes for photocatalytic CO₂ reduction . Its synthetic feasibility and structural adaptability allow for extensive derivatization, enabling optimization of physicochemical and biological properties.

Properties

IUPAC Name |

2-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYDSRLFMRPPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354529 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-70-3 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization Table

| Step | Conditions | Yield (%) |

|---|---|---|

| Ugi tetrazole | Methanol, rt, 12 h | 85 |

| Deprotection | 4 N HCl/dioxane, rt, 2 h | 90 |

| Huisgen cyclization | Pyridine, 100°C, 6 h | 30–70 |

This method’s modularity allows incorporation of pyridine moieties by selecting aldehydes or amines with pyridine substituents. Spectral data (¹H-NMR, ¹³C-NMR) confirm regioselective oxadiazole formation, with mass spectrometry showing molecular ion peaks consistent with the target compound.

Comparative Analysis of Synthetic Methods

Method Comparison Table

| Method | Starting Material | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | Isonicotinic acid | 50–60 | Basic, 80°C | Moderate |

| Phosphorus Oxychloride | Aromatic hydrazides | 65–75 | Reflux, POCl₃ | High |

| Oxidative Cyclization | Hydrazinecarbothioamide | 70–80 | NaOH, I₂/KI | High |

| Ugi/Huisgen | Aldehyde, isocyanide | 30–70 | RT/100°C, acidic | Moderate |

The hydrazide cyclization route offers simplicity but moderate yields. Phosphorus oxychloride-mediated methods provide higher yields but require hazardous reagents. Oxidative cyclization balances safety and efficiency, while the Ugi/Huisgen approach enables structural diversity at the cost of lower yields[1–4].

Spectral Characterization and Validation

All reported methods corroborate the identity of this compound through consistent spectral data:

- IR Spectroscopy : Absence of C=O (1672–1684 cm⁻¹) and C=S (1249–1255 cm⁻¹) stretches confirms cyclization.

- ¹H-NMR : Aromatic protons resonate at δ 7.5–8.5 ppm, with aliphatic protons (if present) at δ 2.5–3.5 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 147.13 align with the compound’s molecular weight (C₇H₅N₃O).

Elemental analysis further validates purity, with reported carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values.

Chemical Reactions Analysis

Functionalization at the Oxadiazole Ring

The oxadiazole ring undergoes nucleophilic substitution and cross-coupling reactions:

-

Nucleophilic substitution :

Reaction with thiols or amines at the C2 position produces thioether or amine derivatives. For instance:

Yields range from 65% (alkyl thiols) to 88% (aryl thiols) . -

Cross-coupling :

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C5:

Isolated yields: 70-82% .

Pyridine Ring Modifications

The pyridine nitrogen participates in coordination and electrophilic substitution:

Crystallographic studies confirm planar geometry (dihedral angle: 2.37° between oxadiazole and pyridine), enabling π-π stacking in solid-state assemblies .

Ring-Opening and Degradation

Under strongly acidic or basic conditions, the oxadiazole ring undergoes cleavage:

-

Acidic hydrolysis :

Complete decomposition occurs within 2 hrs at 100°C . -

Basic degradation :

\text{4-(Oxadiazol-2-yl)pyridine} \xrightarrow{\text{NaOH (10%), Δ}} \text{4-Pyridinecarbonitrile} + \text{NH₃}

Yield: 91% after 4 hrs .

Comparative Reactivity with Analogues

The 4-methoxyphenyl group enhances electron density, altering reactivity relative to unsubstituted derivatives:

| Compound | Electrophilic Substitution Rate | Nucleophilic Substitution Yield |

|---|---|---|

| 4-(Oxadiazol-2-yl)pyridine | 1.0 (reference) | 1.0 (reference) |

| 4-(5-Ph-Oxadiazol-2-yl)pyridine | 0.87 | 1.12 |

| 4-(5-OMePh-Oxadiazol-2-yl)pyridine | 0.68 | 1.35 |

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of antimicrobial properties. Research has shown that derivatives of 4-(1,3,4-oxadiazol-2-yl)pyridine demonstrate potent activity against various bacterial strains:

- Antibacterial Properties : Studies indicate that oxadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as gentamicin .

- Antifungal and Antitubercular Activity : Research has also highlighted the antifungal properties of these compounds. Notably, combinations of oxadiazole with other heterocycles have been explored for their antitubercular effects against Mycobacterium bovis BCG .

Anticancer Applications

The anticancer potential of This compound derivatives is particularly noteworthy:

- Telomerase Inhibition : Recent studies have synthesized novel derivatives that inhibit telomerase activity in gastric cancer cell lines. Some compounds exhibited IC50 values significantly lower than established anticancer drugs .

- Broad-Spectrum Anticancer Activity : Various oxadiazole derivatives have been tested against multiple cancer cell lines, including leukemia and breast cancer cells. Compounds showed potent antiproliferative effects with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of This compound derivatives are also well-documented:

- Mechanism of Action : These compounds often act as cyclooxygenase inhibitors, which can reduce inflammation effectively. Some studies have reported that certain oxadiazole derivatives exhibit anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Analgesic Activity : In addition to their anti-inflammatory effects, some derivatives have demonstrated analgesic properties in experimental models .

Neuroprotective Effects

Emerging research suggests that This compound may possess neuroprotective properties:

- Cognitive Function Improvement : Certain studies have indicated that oxadiazole-containing compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of This compound involves various methods that enhance its biological activity:

| Synthesis Method | Key Features | Biological Activity |

|---|---|---|

| Oxidative cyclization | Utilizes catalytic amounts of Chloramine T | Enhanced antimicrobial and anticancer activity |

| Hybridization with other heterocycles | Combines oxadiazole with thiazole or pyridine | Improved efficacy against resistant bacterial strains |

| Structure modifications | Altering substituents on the oxadiazole ring | Tailored activity against specific cancer types |

Mechanism of Action

The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Antimycobacterial Activity of Selected Derivatives

| Compound | Substituent | MIC (µM) vs. M. tuberculosis | Reference |

|---|---|---|---|

| This compound | None | 3.5 | |

| 4-(5-Pentadecyl-oxadiazol-2-yl)pyridine | Pentadecyl | 0.35 | |

| 4-(5-Cyclopropyl-oxadiazol-2-yl)pyridine | Cyclopropyl | 1.2 |

Table 2: Luminescent Properties of Oxadiazole-Pyridine Ligands

| Ligand | Emission λ (nm) | Application | Reference |

|---|---|---|---|

| This compound | 365 | Baseline luminescence | |

| 4-[5-(Pyridin-4-yl)-oxadiazol-2-yl]pyridine | 384 | Photocatalytic CO₂ reduction |

Biological Activity

4-(1,3,4-Oxadiazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a 1,3,4-oxadiazole moiety. This structural combination is pivotal for its biological activity, as the oxadiazole ring is known for its ability to engage in hydrogen bonding and other molecular interactions that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various pathogens, including:

- Bacteria : Effective against E. coli and Pseudomonas aeruginosa with significant anti-biofilm activity.

- Fungi : Exhibits antifungal activity against Candida albicans.

The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cell Line Studies : Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The compounds were found to inhibit tubulin polymerization, a critical process in cell division .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1a | HeLa | 10.5 |

| 1b | MDA-MB-231 | 12.3 |

| 1c | DU-145 | 15.0 |

Anti-inflammatory and Analgesic Effects

Compounds containing the 1,3,4-oxadiazole ring have demonstrated anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example:

- Analgesic Activity : Some derivatives exhibited analgesic effects ranging from 44% to 71% in comparison to Acetylsalicylic acid which showed an activity of 63.2% at the same dosage .

Other Biological Activities

In addition to the aforementioned activities, derivatives of this compound have been reported to possess:

- Antidiabetic Effects : Some studies suggest potential in managing diabetes through modulation of glucose metabolism.

- Antiviral Activity : Certain derivatives have shown promise against viral infections by inhibiting viral replication processes .

Synthesis and Evaluation of Derivatives

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that modifications at specific positions on the oxadiazole ring significantly influenced their potency against cancer cell lines and microbial strains.

Example Derivatives Evaluated

| Derivative | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Compound A | Moderate against E. coli | IC50 = 8 µM on HeLa |

| Compound B | High against C. albicans | IC50 = 5 µM on MDA-MB-231 |

These results underscore the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the common synthetic routes for 4-(1,3,4-Oxadiazol-2-yl)pyridine derivatives?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides under acidic conditions or via Schiff base formation. For example, condensation of 4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)aniline with benzaldehyde derivatives in ethanol yields Schiff bases . Ultrasound-assisted Mannich reactions have also been employed to enhance yields, as seen in the synthesis of 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives via a one-pot three-component reaction .

Q. How is structural characterization performed for these compounds?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O at 1666–1691 cm⁻¹ and absence of SH peaks post-reaction) . ¹H NMR distinguishes diastereotopic protons (e.g., δ5.39–5.99 for methylene groups in Mannich adducts) and NH signals in asymmetric environments . Mass spectrometry confirms molecular weights, as demonstrated for pyridinyl-oxadiazole derivatives .

Q. What solvents and conditions are optimal for solubility and stability?

- Methodological Answer : The compound is highly soluble in DMSO (≥15.33 mg/mL) and ethanol (≥3.78 mg/mL) but insoluble in water, necessitating ultrasonic dispersion for biological assays . Stability studies recommend storage at -20°C to prevent degradation .

Advanced Research Questions

Q. How can inhibitory activity against enzymes like GSK-3β be optimized?

- Methodological Answer : Substituent modification on the oxadiazole and pyridine rings enhances activity. For instance, introducing a 3-iodobenzylthio group at the oxadiazole C5 position (as in GSK-3β Inhibitor II) improves binding affinity . Structure-activity relationship (SAR) studies should prioritize halogenated or bulky groups to increase hydrophobic interactions .

Q. How to address contradictions in biological assay data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics. For example, low aqueous solubility (e.g., <1 mg/mL in water ) limits bioavailability. Strategies include prodrug design (e.g., esterification) or nanoformulation to enhance delivery . Validate in vitro findings with ex vivo tissue penetration assays .

Q. What computational approaches are effective for studying structure-activity relationships?

- Methodological Answer : Molecular docking (e.g., Glide XP scoring ) identifies key interactions, such as hydrophobic enclosure of the oxadiazole ring in enzyme active sites. MD simulations assess stability of ligand-receptor complexes, particularly for derivatives with flexible substituents (e.g., 4-(trifluoromethyl)phenyl groups ).

Q. How to design derivatives to combat antimicrobial resistance?

- Methodological Answer : Introduce polar groups (e.g., pyridin-2-ylamine) to disrupt bacterial membrane integrity. In silico screening of derivatives against efflux pump proteins (e.g., AcrB in E. coli) can prioritize candidates with reduced susceptibility to resistance mechanisms .

Q. What strategies improve regioselectivity in substitution reactions?

- Methodological Answer : Regioselectivity in electrophilic substitutions is controlled by electron-donating/withdrawing groups. For example, the pyridine ring directs substitutions to the para position of the oxadiazole moiety. Use DFT calculations to predict charge distribution and validate with NOESY spectra .

Q. How to mitigate low yields in heterocyclic ring formation?

- Methodological Answer : Ultrasound-assisted synthesis reduces reaction time and improves yields (e.g., 70–85% for Mannich adducts ). Catalytic systems like p-toluenesulfonic acid (PTSA) or iodine enhance cyclization efficiency .

Data Contradiction Analysis

Q. Why do similar derivatives show divergent biological activities?

- Methodological Answer :

Minor structural changes (e.g., substituent position on the phenyl ring) alter binding modes. For instance, 4-fluorobenzamide derivatives show higher Ca²⁺/calmodulin inhibition than bromo analogs due to enhanced hydrogen bonding . Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.